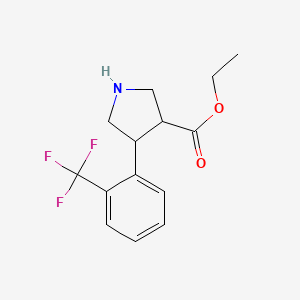

Ethyl 4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate

Description

Ethyl 4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate is a pyrrolidine-based compound featuring a trifluoromethylphenyl substituent at the 4-position and an ethyl ester group at the 3-position of the pyrrolidine ring. This structure combines the conformational rigidity of the pyrrolidine ring with the electron-withdrawing properties of the trifluoromethyl group, which can influence reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C14H16F3NO2 |

|---|---|

Molecular Weight |

287.28 g/mol |

IUPAC Name |

ethyl 4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C14H16F3NO2/c1-2-20-13(19)11-8-18-7-10(11)9-5-3-4-6-12(9)14(15,16)17/h3-6,10-11,18H,2,7-8H2,1H3 |

InChI Key |

LKRKXHQYCFPYBM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CNCC1C2=CC=CC=C2C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 2-(trifluoromethyl)benzaldehyde with ethyl 3-aminocrotonate under acidic conditions to form the corresponding Schiff base, which is then cyclized to yield the pyrrolidine ring . Industrial production methods often involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity .

Chemical Reactions Analysis

Ethyl 4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways . The trifluoromethyl group enhances the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Key Observations:

- Yield and Complexity : The title compound (21% yield) exhibits a lower synthetic efficiency compared to simpler analogs like compound 211 (72%) and more complex derivatives like 10d (93.4%). This suggests that steric hindrance from the trifluoromethylphenyl group or reaction pathway limitations may impede synthesis .

- Structural Diversity: Derivatives with extended functional groups (e.g., thiazole, urea in 10d) show higher molecular weights (~550 vs.

- Fluorination Effects : The difluoro analog (8 ) and pyridine-based compound (7 ) highlight how fluorination patterns and heterocyclic cores influence physicochemical properties like lipophilicity (XLogP3 = 2.9 for 7 ) and stability .

Spectroscopic and Analytical Data

- ESI-MS : The title compound ([M+1] = 328.2) aligns with its molecular formula, while compound 211 ([M-1] = 249.9) confirms deprotonation under analytical conditions .

- ¹H NMR: For compound 211, diagnostic peaks include aromatic protons (δ 7.27–7.34 ppm) and methyl groups (δ 2.12 ppm), providing insights into electronic environments absent in the title compound’s data .

Biological Activity

Ethyl 4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring substituted with a trifluoromethyl group, which enhances its lipophilicity and potential bioactivity. The molecular formula is , with a molecular weight of approximately 287.28 g/mol. The trifluoromethyl group significantly influences the compound's physicochemical properties, facilitating better membrane permeability and interaction with biological targets.

Research indicates that Ethyl 4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate interacts with specific enzymes and receptors, potentially modulating their activities. The presence of the trifluoromethyl group is hypothesized to enhance these interactions through electronic effects, which may lead to increased metabolic stability and improved pharmacological profiles .

Potential Therapeutic Effects:

- Anti-inflammatory Activity: Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Analgesic Effects: The compound has also shown promise in pain relief applications, although further research is required to confirm these effects.

Comparative Analysis

To understand the uniqueness of Ethyl 4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate, it can be compared with other similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 4-phenylpyrrolidine-3-carboxylate | Lacks trifluoromethyl group | Different physicochemical properties |

| Ethyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate | Contains chlorine instead of trifluoromethyl | Varying lipophilicity |

| Ethyl 4-(2-methylphenyl)pyrrolidine-3-carboxylate | Contains methyl group | Different steric effects compared to trifluoromethyl |

The trifluoromethyl group's presence in Ethyl 4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate imparts distinctive properties such as enhanced bioactivity and metabolic stability compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds containing the trifluoromethyl group. For instance, a study highlighted that the inclusion of a -CF₃ group significantly increased the potency of certain compounds against biological targets, including enzymes involved in neurotransmission and inflammation pathways .

In another study focusing on antibacterial activity, compounds similar in structure demonstrated significant inhibition against various bacterial strains, suggesting that Ethyl 4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate could also possess antimicrobial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.